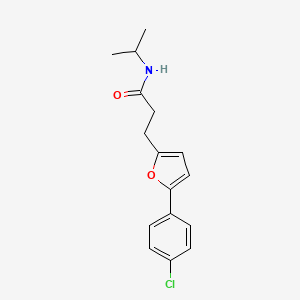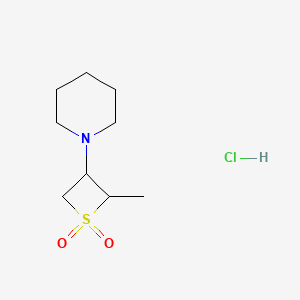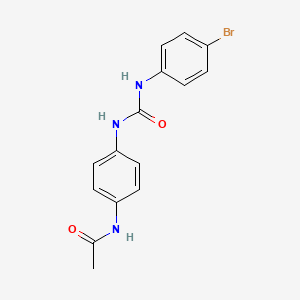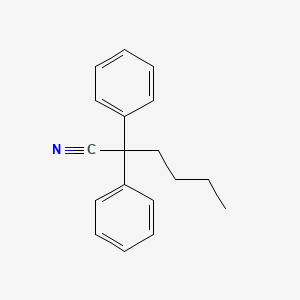
2,2-Diphenylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenylhexanenitrile is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two phenyl groups attached to the second carbon of a hexanenitrile chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylhexanenitrile typically involves the reaction of benzyl cyanide with benzyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenylhexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: 2,2-Diphenylhexanamine.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
2,2-Diphenylhexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenylhexanenitrile depends on the specific reaction or application. In general, the nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in aromatic substitution reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl cyanide: Similar structure but lacks the additional phenyl group.
2,2-Diphenylpropionitrile: Shorter carbon chain but similar functional groups.
Benzophenone: Contains two phenyl groups but with a carbonyl group instead of a nitrile.
Propiedades
Número CAS |
5558-94-1 |
|---|---|
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
2,2-diphenylhexanenitrile |
InChI |
InChI=1S/C18H19N/c1-2-3-14-18(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14H2,1H3 |
Clave InChI |
YCVKYTZJVXDWQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



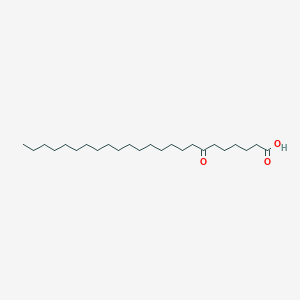
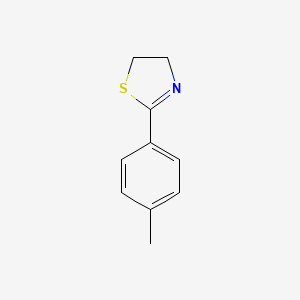
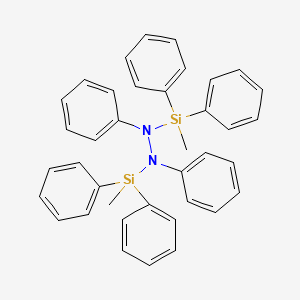

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

